Product packaging for Heptyl butyrate(Cat. No.:CAS No. 5870-93-9)

Heptyl butyrate

Cat. No.: B1582431
CAS No.: 5870-93-9
M. Wt: 186.29 g/mol
InChI Key: JPQHLIYIQARLQM-UHFFFAOYSA-N
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Description

Overview of Heptyl Butyrate (B1204436) as a Research Subject in Chemical Sciences

Heptyl butyrate, systematically named heptyl butanoate, is a fatty acid ester with the chemical formula C11H22O2. nih.gov It is recognized as a colorless liquid with a characteristic fruity, chamomile-like odor and a sweet, green, tea-like taste reminiscent of plum. acs.orgchemicalbook.com This ester is a subject of interest in various fields of chemical science due to its natural occurrence, synthesis, and wide-ranging applications.

In the realm of organic synthesis, the primary method for preparing this compound is through the Fischer esterification of butanoic acid and 1-heptanol (B7768884). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves reflux conditions to drive the equilibrium towards the formation of the ester. Researchers have also explored alternative methods, including microwave-assisted synthesis, to enhance reaction yields and efficiency. mdpi.com

From an analytical chemistry perspective, this compound serves as a standard for the identification and quantification of other compounds. chemimpex.com Various analytical techniques are employed to characterize it, including gas chromatography (GC) for purity assessment and spectroscopic methods to elucidate its structure. researchgate.net

The compound's physical and chemical properties are well-documented and contribute to its utility in research.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H22O2
Molar Mass 186.29 g/mol
Boiling Point 225-226 °C
Melting Point -58 °C
Density 0.864 g/mL at 25 °C
Refractive Index n20/D 1.4215 (lit.)
Data sourced from multiple references. nih.govchemicalbook.comsigmaaldrich.com

Historical Context of Scientific Inquiry into this compound

The scientific investigation of this compound has historical roots in entomological research, particularly in the study of insect attractants. In the late 1960s, researchers at the US Department of Agriculture, including Harry G. Davis and Martin Beroza, discovered its potent attraction to yellowjackets of the Vespula genus. acs.org This finding emerged from broader screenings of chemical compounds for their effects on various insect species. hawaii.eduresearchgate.net

Initially, the focus was on identifying effective lures for pest control. hawaii.edu Early studies established this compound as a key attractant for several yellowjacket species, including the Western yellowjacket (Vespula pensylvanica). hawaii.edubioone.org Subsequent research has built upon this foundation, exploring the compound's effectiveness for different wasp species and in various geographical locations. nih.goventsocbc.ca While highly effective for some species, its attractiveness to others, such as Vespula germanica and Vespula vulgaris, has been found to be limited in certain contexts. researchgate.netoup.com

Over the years, the inquiry has expanded beyond simple attractancy to investigate its role in wasp communication. More recent studies have suggested that this compound may function as a pheromone, potentially involved in recruitment and social communication among wasps. researchgate.netconicet.gov.ar This has shifted the research focus towards understanding the behavioral and ecological significance of this compound in insect interactions.

Interdisciplinary Significance and Research Trajectories

The study of this compound extends beyond traditional chemistry into several other scientific disciplines, highlighting its interdisciplinary importance.

Flavor and Fragrance Industry: Due to its pleasant fruity aroma, this compound is utilized as a flavoring agent in food products and a fragrance component in perfumes and cosmetics. chemimpex.com Research in this area focuses on its organoleptic properties and its application in creating specific scent and taste profiles. chemicalbook.comperfumerflavorist.com It is found naturally in fruits like fresh apples, plums, and babaco. acs.org

Entomology and Pest Management: A significant body of research is dedicated to the use of this compound as a chemical attractant for trapping pestiferous social wasps. nih.gov Studies have investigated optimal bait formulations, dispenser technologies, and the synergistic effects of combining this compound with other compounds like acetic acid and isobutanol to enhance trap efficacy. nih.govaensiweb.net The goal of this research is to develop effective and environmentally sound methods for managing wasp populations. bioone.org

Chemical Ecology: Research in this field examines the role of this compound in the chemical communication systems of insects. Studies have detected the emission of this compound from live wasps, supporting the hypothesis that it acts as a semiochemical. researchgate.netconicet.gov.ar Investigations into its function as a potential pheromone involved in foraging and recruitment behavior are ongoing. researchgate.net Furthermore, its presence in plant volatiles and its role in plant-insect interactions are areas of active inquiry. oup.com

Biochemistry and Environmental Science: this compound is recognized as a biopesticide due to its natural origin and targeted action. aensiweb.netregulations.gov Research in this domain assesses its environmental fate and its interaction with biological systems. The hydrolysis of the ester linkage by esterases to release butyric acid and heptanol (B41253) is a key aspect of its metabolism. Butyrate itself is a well-studied short-chain fatty acid with numerous biological effects. nih.gov

Future research trajectories are likely to continue exploring the nuanced roles of this compound in insect behavior, developing more sophisticated pest management strategies, and uncovering new applications in areas like materials science and pharmaceuticals. mdpi.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1582431 Heptyl butyrate CAS No. 5870-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptyl butanoate
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h3-10H2,1-2H3
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InChI Key

JPQHLIYIQARLQM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCOC(=O)CCC
Source PubChem
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID0042038
Record name Heptyl butyrate
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid, colourless liquid with a camomile odour
Record name Heptyl butanoate
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Record name Heptyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name Heptyl butanoate
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Solubility

slightly, soluble in alcohol, propylene glycol; insoluble in water
Record name Heptyl butanoate
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Density

0.8555 (30°/30°)
Record name Heptyl butyrate
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CAS No.

5870-93-9
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Record name Heptyl butyrate
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Record name Butanoic acid, heptyl ester
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Record name Heptyl butyrate
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Record name Heptyl butyrate
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Record name HEPTYL BUTYRATE
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Record name Heptyl butanoate
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Melting Point

-57.5 °C
Record name Heptyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Transformations of Heptyl Butyrate

Classical Organic Synthesis Approaches

The cornerstone of heptyl butyrate (B1204436) synthesis remains the Fischer-Speier esterification, a robust and widely utilized method in both laboratory and industrial settings. athabascau.ca

Esterification Reactions: Mechanism and Catalysis

The synthesis of heptyl butyrate is conventionally achieved through the acid-catalyzed esterification of 1-heptanol (B7768884) with butyric acid (butanoic acid). chembk.com This reaction is an equilibrium process that requires a catalyst to proceed at a practical rate. athabascau.ca Strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are typically employed for this purpose.

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of butyric acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of 1-heptanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.comjove.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final this compound ester and regenerate the acid catalyst. masterorganicchemistry.comjove.com

Optimization of Reaction Parameters for Enhanced Conversion and Selectivity

Maximizing the yield of this compound requires careful optimization of several reaction parameters. Since the reaction is in equilibrium, strategies are focused on shifting the equilibrium towards the ester product. athabascau.ca

Key parameters for optimization include:

Molar Ratio of Reactants : Using an excess of one of the reactants, typically the less expensive one (often the alcohol), can drive the reaction forward. jove.com A 1:1 molar ratio may result in a yield of around 70%, which can be increased to approximately 90% by using an excess of the alcohol. jove.com

Removal of Water : As water is a product, its continuous removal from the reaction mixture is a highly effective method to increase conversion. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus. Strong dehydrating acids like sulfuric acid also assist in removing water. athabascau.ca

Catalyst Concentration : The concentration of the acid catalyst affects the reaction rate. While a higher concentration can speed up the reaction, it can also lead to unwanted side reactions, such as dehydration of the alcohol or polymerization.

Temperature and Reaction Time : The reaction is typically performed at reflux temperatures (around 100–130°C) to ensure a sufficient reaction rate. The reaction time, often several hours, is monitored until equilibrium is reached or the desired conversion is achieved.

Table 1: Typical Parameters for Classical Synthesis of this compound

Parameter Typical Value/Range Purpose
Reactants Butyric Acid & 1-Heptanol Starting materials for the ester.
Molar Ratio 1:1 or slight excess of alcohol To shift the equilibrium towards the product side. jove.com
Catalyst Sulfuric Acid (H₂SO₄) To increase the rate of reaction by protonating the carboxylic acid.
Temperature Reflux (~100–130°C) To provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4–8 hours To allow the reaction to approach equilibrium for maximum yield.

| Water Removal | Azeotropic Distillation | To drive the reaction to completion by removing a product. |

Sustainable and Advanced Synthetic Techniques

In response to the growing demand for greener chemical processes, alternative methods for synthesizing this compound have been developed. These techniques often offer milder reaction conditions, higher selectivity, and reduced environmental impact.

Enzymatic Synthesis and Biocatalysis for Stereoselective Production

Enzymatic catalysis presents an environmentally benign alternative to traditional acid catalysis. Lipases and cutinases are the most common biocatalysts used for esterification due to their ability to function in non-aqueous systems. nih.gov For instance, lipases from Candida antarctica have been explored for selective esterification under mild conditions.

A study on the synthesis of various short-chain alkyl butyrates using an immobilized cutinase from Rhodococcus (Rcut) provides insight into the factors affecting enzymatic synthesis. nih.gov The research investigated the enzyme's preference for alcohols of varying chain lengths (from C2 to C10) for esterification with butyric acid. The highest activity was observed with 1-hexanol (B41254) (C6), followed by 1-butanol (B46404) (C4), 1-octanol (B28484) (C8), and 1-decanol (B1670082) (C10). nih.gov This suggests that while 1-heptanol (C7) was not explicitly tested, it would likely serve as an effective substrate, fitting within the optimal range of hydrophobicity and steric accessibility for the enzyme's active site. nih.gov The use of immobilized enzymes also allows for easy separation from the reaction mixture and potential for reuse, enhancing the sustainability of the process. nih.gov

Microwave-Assisted Synthesis and Nonthermal Effects on Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of this compound, microwave irradiation has been shown to produce higher yields in shorter reaction times compared to conventional heating. mdpi.comresearchgate.net

A detailed study investigated the synthesis of heptyl butanoate from butanoic acid and heptanol (B41253) using a heterogeneous sulfonated activated carbon (AC-SO₃H) catalyst. mdpi.comresearchgate.net The reaction was performed under both microwave heating and conventional oil-bath heating at 130°C for 30 minutes. mdpi.com The results demonstrated a significant advantage for the microwave-assisted method, particularly when trace amounts of moisture were present in the reactants. mdpi.com

Table 2: Comparison of this compound Yields: Microwave vs. Conventional Heating Data from a study with 0.052% moisture content in the butanoic acid batch. mdpi.comresearchgate.net

Heating Method Catalyst Temperature Time Yield
Conventional Heating (CH) AC-SO₃H 130°C 30 min 53.0%

| Microwave Heating (MW) | AC-SO₃H | 130°C | 30 min | 80.3% |

The enhanced yield under microwave irradiation was attributed to the selective heating of the solid catalyst particles. mdpi.comresearchgate.net This creates localized high-temperature zones on the catalyst surface where the reaction occurs, while the bulk solution remains at a lower temperature. researchgate.net This temperature gradient is believed to suppress the reverse reaction (hydrolysis) by promoting the rapid desorption of the produced ester and water from the hot catalyst surface into the cooler bulk medium. mdpi.com The study concluded that this phenomenon, rather than a "nonthermal microwave effect," was responsible for the improved conversion. mdpi.comresearchgate.net

Purification and Isolation Strategies in Research Synthesis

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, the catalyst, and any byproducts. The choice of purification method depends on the scale of the reaction and the required purity of the final product.

The most common purification techniques employed in research settings are:

Fractional Distillation : This method is highly effective for purifying this compound on a larger scale. It separates compounds based on differences in their boiling points. This compound has a boiling point of approximately 225-226°C, which allows it to be effectively separated from the lower-boiling 1-heptanol (boiling point ~176°C) and higher-boiling butyric acid (boiling point ~164°C, though it can form azeotropes).

Column Chromatography : For smaller-scale synthesis or when very high purity is required, silica (B1680970) gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (an organic solvent system).

After purification, the identity and purity of the this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Chromatographic Techniques for Product Enrichment (e.g., Fractional Distillation, Column Chromatography)

Following the synthesis of this compound, the crude product is typically a mixture containing unreacted starting materials, such as 1-heptanol and butyric acid, as well as the catalyst and potential byproducts. vulcanchem.com To isolate this compound and achieve a high degree of purity, various enrichment techniques are employed. The selection of a specific method often depends on the scale of the synthesis and the desired final purity of the ester. The most common and effective methods for product enrichment are fractional distillation and column chromatography.

Fractional Distillation

Fractional distillation is a primary technique used for the purification of this compound, particularly for industrial or large-scale laboratory preparations. This method capitalizes on the differences in the boiling points of the components within the post-reaction mixture. chemistry-chemists.com this compound has a boiling point of approximately 225–226°C. This is significantly higher than the boiling points of the common starting materials, 1-heptanol (approx. 176°C) and butyric acid (approx. 163°C).

During the process, the crude mixture is heated, and the component with the lowest boiling point vaporizes first. By using a fractionating column, a series of condensation and vaporization cycles occur, which allows for a more efficient separation of substances with close boiling points. The lower-boiling fractions, containing unreacted precursors, are collected and removed first. As the temperature is gradually increased, the fraction containing the purified this compound can be distilled and collected, leaving behind any non-volatile impurities or high-boiling byproducts. chemistry-chemists.com This process effectively enriches the final product by separating it from more volatile components. chemistry-chemists.com

Column Chromatography

For analytical purposes or when very high purity is required on a smaller scale, column chromatography is the preferred method for enriching this compound. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. vliz.be

Silica gel is a commonly used stationary phase for the purification of esters like this compound. vliz.be The principle of separation relies on polarity. Silica gel is a polar adsorbent. This compound, being a moderately nonpolar ester, has a weaker interaction with the silica gel compared to more polar impurities like residual 1-heptanol and butyric acid.

In a typical setup, the crude product is loaded onto the top of a column packed with silica gel. A solvent system, or eluent, of low polarity (the mobile phase) is then passed through the column. A solvent system such as diethyl ether in hexane (B92381) might be employed. guildhe.ac.uk The less polar this compound will travel down the column more quickly with the mobile phase, while the more polar impurities (unreacted alcohol and acid) will be adsorbed more strongly to the stationary phase and move down the column more slowly. By collecting the eluent in successive fractions, the this compound can be isolated in a purified form. Flash chromatography, a variation that uses pressure to speed up the flow of the mobile phase, can also be utilized for a more rapid purification. guildhe.ac.uk

The purity of the collected fractions is often monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure a successful separation.

Table 1: Summary of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical ScaleKey Parameters & Considerations
Fractional Distillation Difference in boiling pointsLarge (Industrial/Bulk Lab)Boiling Point of this compound: ~225–226°C. Separates from: Lower-boiling precursors like 1-heptanol and butyric acid.
Column Chromatography Differential adsorption based on polaritySmall (Analytical/High-Purity)Stationary Phase: Silica Gel (polar). Mobile Phase (Eluent): Nonpolar solvent system (e.g., diethyl ether in hexane). guildhe.ac.uk

Biological Activity and Chemosensory Ecology of Heptyl Butyrate

Chemoattractant Properties in Arthropod Systems

Heptyl butyrate (B1204436) is widely recognized for its strong attractant properties, especially for several species of social wasps. Field studies have consistently demonstrated its ability to lure these insects to traps, highlighting its potential for monitoring and controlling pest populations.

Efficacy as a Specific Attractant for Hymenopteran Species (e.g., Vespula spp., V. vulgaris, V. germanica)

Heptyl butyrate has been identified as a powerful attractant for several species of yellowjackets, including those in the genus Vespula. It is a primary component in many commercial lures used for trapping these wasps. sun.ac.zaacs.org Research has shown that this compound is particularly effective for attracting the western yellowjacket, Vespula pensylvanica, and the prairie yellowjacket, Vespula atropilosa. oup.com

While highly effective for certain species, the attractant capability of this compound for the common wasp (Vespula vulgaris) and the German wasp (Vespula germanica) can be more varied. researchgate.net Some studies have reported successful trapping of V. vulgaris and V. germanica with this compound, particularly when used in combination with other substances like acetic acid. oup.comuni-konstanz.de However, other research indicates that its effectiveness for these two species can be inconsistent. researchgate.net Interestingly, this compound has also been identified in the headspace of live V. germanica workers, suggesting it may act as a pheromone to attract conspecifics to food sources. researchgate.net

The compound's fruity scent, reminiscent of apples and plums, is thought to mimic the odor of decaying fruit, a natural food source for these wasps, which likely underlies its attractant properties. acs.org

Comparative Bioassays with Structurally Related Esters and Other Attractants

To understand the specificity of this compound's attractive properties, numerous field bioassays have compared its efficacy against structurally related esters and other known wasp attractants. In studies conducted in New Zealand beech forests, this compound and octyl butyrate were the only two of seven tested compounds that attracted significantly more wasps than unbaited traps. nih.gov A subsequent comparison of a series of straight-chain butyrates (from methyl to decyl butyrate) revealed that peak attraction for social wasps occurred with hexyl butyrate, this compound, octyl butyrate, and nonyl butyrate. nih.gov

In other trapping experiments, this compound was evaluated alongside butyl butyrate and isobutanol, with and without the addition of acetic acid. uni-konstanz.de For Vespula pensylvanica, this compound, both alone and with acetic acid, was a strong attractant. uni-konstanz.de For Vespula germanica, however, the combination of isobutanol and acetic acid proved to be a more potent lure than this compound with acetic acid. uni-konstanz.de This highlights the species-specific nature of wasp responses to different chemical attractants.

The addition of acetic acid has been shown to generally enhance the attractiveness of various compounds for V. pensylvanica and V. germanica. uni-konstanz.de However, for V. atropilosa, this compound alone was highly attractive, with no significant enhancement from the addition of acetic acid. uni-konstanz.de

Comparative Attractiveness of Different Chemical Lures for Vespula Species

SpeciesThis compoundThis compound + Acetic AcidIsobutanol + Acetic AcidReference
Vespula pensylvanicaStrongly AttractiveStrongly AttractiveAttractive uni-konstanz.de
Vespula germanicaWeakly AttractiveModerately AttractiveStrongly Attractive uni-konstanz.de
Vespula atropilosaStrongly AttractiveStrongly AttractiveNot a primary attractant uni-konstanz.de

Quantitative Analysis of Behavioral Responses and Dose-Response Relationships

The behavioral response of wasps to this compound is dose-dependent. Field experiments have demonstrated a positive correlation between the dose of this compound and the number of captured wasps for species such as V. pensylvanica and V. germanica. oup.com For instance, traps baited with higher concentrations of this compound in mineral oil captured significantly more wasps. oup.com

The release rate of this compound from a dispenser also influences its effectiveness. A study comparing polyethylene (B3416737) bags with different release rates found that those emitting approximately 18.4–22.6 mg per day were more attractive to V. vulgaris than those emitting 14.7–16.8 mg per day. nih.gov

Behavioral observations of V. germanica in the presence of this compound-treated baits revealed that while the compound is a powerful attractant, it primarily elicits hovering behavior, with only a small percentage of wasps landing on the treated substrate alone. researchgate.net However, when applied to a protein bait, the number of wasps landing on the treated bait was significantly greater than on the untreated control, indicating that this compound enhances the attractiveness of food sources. researchgate.net

Dose-Response of Vespula vulgaris to this compound Release Rate

This compound Release Rate (mg/day)AttractivenessReference
14.7 - 16.8Attractive nih.gov
18.4 - 22.6More Attractive nih.gov

Olfactory Receptor Mechanisms and Neurophysiological Responses

The attraction of arthropods to this compound is mediated by their sophisticated olfactory system. The detection of this chemical cue begins with its interaction with specialized olfactory receptor neurons located on the insect's antennae.

Electroantennogram (EAG) Studies on Insect Olfactory Receptor Neurons

Electroantennogram (EAG) studies provide direct evidence of the detection of volatile compounds by insect antennae. Research on Vespula vulgaris has shown that the olfactory receptor neurons of both queens and workers are responsive to a range of aliphatic butyrates, including this compound. nih.gov This indicates that these wasps possess the sensory machinery to detect this compound in their environment.

Further EAG studies comparing the responses of V. vulgaris from different geographical locations (New Zealand and Hungary) to several compounds, including this compound, found similar EAG profiles. researchgate.net This suggests a conserved olfactory response to this compound within the species, despite potential behavioral differences in foraging preferences. The EAG responses confirm that the initial step in the behavioral attraction to this compound is the activation of olfactory receptor neurons on the antennae. nih.gov

Elucidation of Receptor Binding Affinity and Ligand-Receptor Interactions

The specific molecular mechanisms that underlie the binding of this compound to olfactory receptors in Vespula species are not yet fully elucidated. However, the primary mechanism of action is understood to involve the interaction of the this compound molecule with specific olfactory receptors on the insect's antennae. This binding event triggers a neuronal signal that is processed in the brain, leading to a behavioral response, such as attraction towards the odor source.

While direct studies on the binding affinity of this compound with Vespula receptors are limited, research on other insects and related compounds provides some insights. In insects, odorant binding proteins (OBPs) are thought to play a crucial role in transporting hydrophobic odorant molecules like this compound through the aqueous lymph surrounding the olfactory neurons to the receptors themselves. nih.gov

The structure of the ester, particularly the length of the alcohol chain, appears to be critical for receptor activation, as demonstrated by the peak attractiveness of C6 to C9 butyrates in field trials. nih.gov This suggests that the binding pocket of the responsible olfactory receptor(s) in these wasps is specifically tuned to accommodate esters of this size. The precise nature of these ligand-receptor interactions, including the specific amino acid residues involved in the binding pocket and the strength of the binding affinity, remains an area for future research, potentially through techniques like molecular docking simulations.

Role in Social Insect Communication and Pheromonal Systems

This compound is a chemical compound that has been identified as a significant factor in the social communication of various insect species, particularly wasps. conicet.gov.ar Its role as a putative pheromone influences behaviors such as foraging and recruitment.

Characterization of this compound as a Putative Pheromone

This compound has been characterized as a putative pheromone involved in the social communication of several insect species, most notably the German wasp (Vespula germanica). conicet.gov.arresearchgate.net Research indicates that this compound is emitted by V. germanica workers and plays a significant role in attracting other foraging wasps to food sources. conicet.gov.ar This suggests that this compound functions as a recruitment or attraction signal at a food resource, which, in conjunction with visual cues, allows these wasps to better exploit available food. conicet.gov.ar

The pheromonal activity of this compound is further supported by studies on other social wasps. For instance, volatiles from mussels, which include this compound and similar esters, were found to be highly attractive to Vespula vulgaris wasps, with this compound being the most effective single attractant. conicet.gov.ar Lures containing a blend of compounds from animal, plant, and fungal sources, including this compound, have also proven effective in capturing V. vulgaris. conicet.gov.ar

While this compound is a potent attractant, research suggests that other chemical cues may be necessary to trigger subsequent behaviors like landing on the food source. conicet.gov.arresearchgate.net In field experiments, while wasps were drawn to baits treated with this compound, the presence of the compound alone did not always result in a high percentage of landings. researchgate.netresearchgate.net

This compound's role extends beyond social wasps. In the saddle gall midge (Haplodiplosis marginata), a trace amount of 2-heptyl butyrate was detected in volatile collections from females and was found to elicit an electroantennographic (EAG) response in males, suggesting its potential as a minor component of the sex pheromone. guildhe.ac.uk Similarly, in certain species of Lygus plant bugs, hexyl butyrate, a compound structurally related to this compound, is an essential component of the sex pheromone. usda.gov

The discovery of this compound's effect on wasps was somewhat serendipitous, initially observed during research on attractants for the little house fly, Fannia canicularis. researchgate.net Its mechanism of action involves binding to specific olfactory receptors in insects, which in turn triggers a behavioral response, attracting them to the odor's source.

Detection and Quantification of this compound in Insect Headspace Volatiles

The presence of this compound in the volatile emissions of social insects has been confirmed through headspace analysis. In a notable study on Vespula germanica, this compound was detected and quantified in the headspace volatiles of live worker wasps. conicet.gov.arresearchgate.net

The methodology for this detection involved collecting volatiles from live wasps in glass chambers. The air was then passed through adsorbent materials to trap the chemical compounds. These trapped volatiles were subsequently analyzed using gas chromatography-mass spectrometry (GC-MS). conicet.gov.aroup.com The identity of this compound was confirmed by comparing the mass spectra and retention times of the collected samples with those of an authentic standard. conicet.gov.ar

The research quantified the emission rate of this compound from V. germanica workers.

Table 1: Emission Rate of this compound from Vespula germanica Workers

Insect SpeciesNumber of Workers per SampleAverage Emission Rate (ng/sample/hour)
Vespula germanica61.4 ± 0.2

Source: Buteler et al., 2017 conicet.gov.arresearchgate.netresearchgate.net

This quantification provides direct evidence that V. germanica workers actively release this compound into their environment. Control samples without wasps did not show any detectable levels of the compound, confirming its origin from the insects. conicet.gov.ar

In another study focusing on the saddle gall midge, Haplodiplosis marginata, analysis of volatiles from females using gas chromatography coupled to electroantennographic recording (GC-EAG) and GC-MS revealed the presence of 2-heptyl butyrate as a trace component (1%) alongside the major pheromone component, 2-nonyl butyrate. guildhe.ac.uk This compound was not detected in the headspace of male H. marginata. guildhe.ac.uk

Behavioral Ecology Studies on Foraging, Recruitment, and Interspecific Interactions

Field studies have provided significant insights into the role of this compound in the behavioral ecology of social wasps, particularly concerning foraging and recruitment.

In experiments with Vespula germanica, filter paper treated with this compound attracted wasps, causing them to hover over the treated area. conicet.gov.arresearchgate.net While pure this compound elicited the strongest hovering response, the number of wasps that actually landed was comparatively low, suggesting that while it is a powerful attractant, other cues are likely necessary to initiate landing and feeding. researchgate.netresearchgate.net

However, when this compound was applied to protein baits, such as meat, the attractiveness of the bait was significantly enhanced. conicet.gov.arresearchgate.net A greater number of wasps landed on the treated baits compared to untreated ones. conicet.gov.arresearchgate.net This indicates that this compound acts as a powerful attractant that can enhance the appeal of a food source, thereby playing a role in recruitment by drawing conspecifics to the location. conicet.gov.ar

Table 2: Behavioral Responses of Vespula germanica to this compound

StimulusBehavioral ResponseKey Finding
Filter paper with this compoundHoveringAttracted wasps, but landing was infrequent. researchgate.netresearchgate.net
Meat bait with this compoundIncreased landingEnhanced the attractiveness of the protein source. conicet.gov.arresearchgate.net

Source: Buteler et al., 2017 conicet.gov.arresearchgate.netresearchgate.net

The effectiveness of this compound as an attractant has also been demonstrated in trapping studies for various yellowjacket species. Traps baited with this compound have been shown to be effective in capturing yellowjackets, including Vespula pensylvanica and V. germanica. oregonstate.edu In some cases, combining this compound with other attractants, like chicken extract, can significantly increase trap captures. researchgate.net

Regarding interspecific interactions, this compound appears to be a relatively specific attractant for certain wasp species. In field bioassays with V. germanica, no other insect species were observed approaching the baits or filter paper treated with this compound. conicet.gov.ar This specificity is advantageous for its use in targeted trapping programs. oregonstate.edu However, the response to this compound can vary between different wasp species. For example, it has been found to be a more effective attractant for V. pensylvanica than for Polistes spp.

Furthermore, studies have shown that the release rate of this compound from dispensers can influence its attractiveness. For the common wasp (Vespula vulgaris), polyethylene bags with a higher emission rate of this compound (approximately 18.4-22.6 mg/day) were more attractive than those with a lower emission rate (approximately 14.7-16.8 mg/day). researchgate.net

Biochemical Pathways and Metabolic Research Pertaining to Butyrate Esters

Natural Occurrence and Biosynthesis in Biological Systems

Identification in Plant Metabolomes

Heptyl butyrate (B1204436) is a naturally occurring ester found in a variety of plants. wikipedia.org It has been identified in fresh apples and plums. wikipedia.orgacs.orgregulations.govresearchgate.net The compound is also present in babaco fruit (Carica pentagona Heilborn). sigmaaldrich.comchemicalbook.com Furthermore, studies on the essential oil of Heracleum persicum (Persian hogweed) seeds have revealed the presence of heptyl butyrate, although not as a major component. tsijournals.comtsijournals.comasianpubs.org One analysis of Heracleum persicum essential oil identified hexyl butyrate as a predominant compound, with heptyl isobutanoate also being a major constituent. scielo.br

The presence of this compound contributes to the characteristic fruity aroma of these plants. It is described as having a fruity, chamomile-like odor and a sweet, green, tea-like taste reminiscent of plum. chemicalbook.com

Table 1: Natural Occurrence of this compound in Various Plant Species

Plant SpeciesCommon NamePlant PartReference
Malus domesticaAppleFruit wikipedia.orgacs.orgregulations.govresearchgate.net
Prunus domesticaPlumFruit wikipedia.orgacs.orgregulations.govresearchgate.net
Carica pentagonaBabacoFruit sigmaaldrich.comchemicalbook.com
Heracleum persicumPersian HogweedSeeds tsijournals.comtsijournals.comasianpubs.org

Enzymatic Pathways and Precursor Utilization in Natural Ester Formation

The biosynthesis of esters like this compound in plants is a complex process involving specific enzymatic reactions and the availability of precursor molecules. The primary enzyme responsible for the final step of ester formation is alcohol acyl-CoA transferase (AAT). ashs.org This enzyme catalyzes the condensation of an alcohol with an acyl-CoA (a derivative of a carboxylic acid) to form an ester. ashs.org

For this compound, the precursors are heptyl alcohol and butyryl-CoA, which is derived from butyric acid. wikipedia.org The availability of these precursors is a key limiting factor in ester biosynthesis. ashs.orgresearchgate.net Studies on bananas have shown that the fruit has the capacity to synthesize esters well before natural production begins, suggesting that the machinery is in place but awaits the generation of sufficient precursor molecules. ashs.orgresearchgate.net

The precursors for branched-chain esters are derived from the biosynthesis of branched-chain amino acids and α-ketoacids. acs.org Fatty acids also serve as crucial precursors for the synthesis of fruit aromatic compounds. frontiersin.org These fatty acids can be converted to unsaturated fatty acids, which then enter metabolic pathways like the lipoxygenase (LOX) pathway and β-oxidation to produce volatile esters. frontiersin.org

In Vivo Biotransformation and Degradation Pathways

Esterase-Mediated Hydrolysis and Release of Constituent Alcohols and Acids

In biological systems, this compound can undergo hydrolysis, a reaction catalyzed by esterase enzymes. google.comscience.gov This process breaks the ester bond, releasing its constituent molecules: heptanol (B41253) and butyric acid. This enzymatic hydrolysis is a common metabolic pathway for many esters. softbeam.net

Subsequent Metabolic Fates of Heptanol and Butyric Acid in Biological Systems

Following hydrolysis, heptanol and butyric acid enter their respective metabolic pathways.

Metabolism of Heptanol: Heptanol, a seven-carbon alcohol, can be absorbed into the body through inhalation or ingestion. ilo.org Its metabolism can involve direct conjugation with glucuronic acid to form an ether glucuronide conjugate. nih.gov The metabolism of fatty alcohols can be impaired in certain inherited human peroxisomal disorders. wikipedia.org

Metabolism of Butyric Acid: Butyric acid, a short-chain fatty acid, is a well-studied molecule with significant metabolic roles. smw.ch It is a primary energy source for colonocytes, the cells lining the colon. wikipedia.orgnih.govnih.gov In these cells, butyrate is metabolized via mitochondrial β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. wikipedia.orgnih.gov A smaller fraction of butyrate can reach the liver and other tissues, where it can be used for the synthesis of glucose, fatty acids, and ketone bodies. nih.govcambridge.orgoup.com Butyrate that enters systemic circulation can cross the blood-brain barrier. wikipedia.org

Research on the Biochemical and Cellular Actions of the Butyrate Moiety

The butyrate molecule, released from the hydrolysis of this compound, has been the subject of extensive research due to its diverse biochemical and cellular effects. nih.gov

Butyrate is a known histone deacetylase (HDAC) inhibitor. wikipedia.orgnih.govmdpi.comnih.govnih.gov By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes the chromatin structure and alters gene expression. nih.govnih.govnih.gov This mechanism underlies many of butyrate's effects on cell processes.

Butyrate's effects on cell proliferation are often described as the "butyrate paradox". smw.ch It stimulates the growth of normal, healthy colonocytes while inhibiting the proliferation of colon cancer cells. smw.chnih.gov In cancer cells, the accumulation of butyrate due to altered metabolism leads to its function as an HDAC inhibitor, which can induce cell cycle arrest and apoptosis (programmed cell death). wikipedia.orgnih.govmdpi.com

Butyrate also plays a significant role in modulating the immune system and inflammation. wikipedia.orgmdpi.com It can suppress colonic inflammation by inhibiting certain signaling pathways and promoting the differentiation of regulatory T cells, which help to control immune responses. wikipedia.org Furthermore, butyrate enhances the integrity of the intestinal barrier. wikipedia.orgnih.govmdpi.com

The cellular signaling of butyrate is also mediated through its interaction with specific G protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a. nih.govnih.govmdpi.comoncotarget.com Activation of these receptors can influence a variety of physiological processes, including hormone release and energy homeostasis. nih.govnih.gov

Table 2: Investigated Biochemical and Cellular Actions of Butyrate

ActionMechanismCellular/Systemic EffectReference
Energy SourceMitochondrial β-oxidationProvides energy for colonocytes. wikipedia.orgnih.govnih.gov
HDAC InhibitionInhibits histone deacetylase enzymes.Alters gene expression, influences cell cycle and apoptosis. wikipedia.orgnih.govmdpi.comnih.govnih.gov
Anti-proliferative (Cancer Cells)Accumulation and HDAC inhibition.Induces cell cycle arrest and apoptosis in colon cancer cells. smw.chwikipedia.orgnih.govmdpi.com
ImmunomodulationInhibition of inflammatory pathways, promotion of regulatory T cells.Suppresses colonic inflammation. wikipedia.orgmdpi.com
Barrier FunctionEnhances intestinal epithelial integrity.Strengthens the gut barrier. wikipedia.orgnih.govmdpi.com
GPCR SignalingActivates GPR41, GPR43, GPR109a.Influences hormone release and energy homeostasis. nih.govnih.govmdpi.comoncotarget.com

Modulation of Cellular Proliferation, Differentiation, and Apoptosis

Butyrate and its esters play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. A notable characteristic of butyrate is its "paradoxical" effect on cell proliferation: it stimulates the growth of healthy colon epithelial cells while inhibiting the proliferation of colon cancer cells. nih.govnih.gov In normal colonocytes, butyrate serves as a primary energy source. nih.gov However, in cancerous cells, which exhibit the Warburg effect and primarily utilize glucose for energy, butyrate is not efficiently metabolized. This leads to its accumulation in the cell nucleus, where it can act as a histone deacetylase (HDAC) inhibitor, leading to the suppression of cell proliferation. nih.govnih.govmdpi.com

Research has shown that butyrate can induce growth arrest in various cell types and promote differentiation. mdpi.commdpi.com For instance, in vitro studies have demonstrated that butyrate inhibits the proliferation of immortalized small intestinal epithelial cells. mdpi.com The effects of butyrate on cell proliferation can be concentration-dependent. Low concentrations of butyrate have been observed to stimulate the proliferation of cancerous HCT116 cells, while higher concentrations significantly reduce it. frontiersin.org Conversely, in healthy NCM460D colonocytes, lower concentrations of butyrate increased proliferation, while higher doses were inhibitory. frontiersin.org

Butyrate also induces apoptosis, or programmed cell death, in cancer cells. This is a key mechanism of its anti-carcinogenic properties. mdpi.com The induction of apoptosis by butyrate is linked to its role as an HDAC inhibitor, which can lead to the expression of genes that halt the cell cycle and initiate apoptosis. mdpi.com

Table 1: Effects of Butyrate on Cellular Processes

Cell Process Effect on Normal Colonocytes Effect on Cancerous Colonocytes References
Proliferation Stimulates Inhibits nih.govnih.gov
Differentiation Promotes Induces mdpi.commdpi.com
Apoptosis - Induces mdpi.commdpi.com

Interaction with G Protein-Coupled Receptors (GPR41, GPR43, GPR109A)

Butyrate and other short-chain fatty acids (SCFAs) act as signaling molecules by interacting with several G protein-coupled receptors (GPCRs), notably GPR41 (also known as FFAR3), GPR43 (also known as FFAR2), and GPR109A (also known as HCA2). nih.govnih.govplos.org These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes, and play a role in regulating metabolism and inflammation. mdpi.comresearchgate.net

GPR41 and GPR43 are activated by a range of SCFAs, including acetate (B1210297), propionate, and butyrate. mdpi.comresearchgate.net GPR43 is activated most potently by acetate and propionate, followed by butyrate. atamanchemicals.com The activation of these receptors can trigger different intracellular signaling pathways. For instance, GPR43 can couple to both Gq and Gi/o proteins, leading to an increase in intracellular calcium and an inhibition of cAMP production, respectively. atamanchemicals.combiorxiv.org GPR41, on the other hand, exclusively activates the Gi/o pathway, which inhibits cAMP production. biorxiv.org The activation of GPR41 by butyrate has been shown to induce the release of neuropeptide Y, which is involved in the functional homeostasis of the colonic mucosa and the enteric immune system. nih.gov

GPR109A is unique in that among the SCFAs, it is primarily activated by butyrate. nih.gov This receptor is expressed in immune cells and the intestinal lumen and plays a role in mediating the anti-inflammatory effects of butyrate. christinebailey.co.uk The activation of GPR109A by butyrate has been linked to the regulation of host immune function and metabolism. plos.orgchristinebailey.co.uk

Table 2: Butyrate-Interacting G Protein-Coupled Receptors

Receptor Also Known As Primary Ligands Key Functions References
GPR41 FFAR3 Propionate, Butyrate, Acetate Energy homeostasis, Neuropeptide Y release nih.govmdpi.comresearchgate.net
GPR43 FFAR2 Acetate, Propionate, Butyrate Immune regulation, Intestinal inflammation nih.govmdpi.comatamanchemicals.com
GPR109A HCA2 Butyrate Anti-inflammatory effects, Immune homeostasis nih.govplos.orgchristinebailey.co.uk

Anti-inflammatory Mechanisms and Immune Response Modulation

Butyrate exerts potent anti-inflammatory effects through various mechanisms, contributing significantly to gut health and immune homeostasis. plos.org One of the primary ways butyrate mitigates inflammation is by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com

The anti-inflammatory actions of butyrate are also mediated through its interaction with GPCRs. plos.org For example, the activation of GPR109A in immune cells triggers anti-inflammatory signaling cascades. plos.org Furthermore, butyrate can modulate the function of various immune cells. It has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for suppressing inflammatory and allergic responses in the gut. nih.gov This effect is partly achieved through the inhibition of histone deacetylases. nih.gov Butyrate also has an anti-inflammatory effect on neutrophils, reducing their migration to sites of inflammation. nih.gov

In addition to downregulating pro-inflammatory mediators, butyrate can also enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.gov This dual action of suppressing inflammatory responses while promoting regulatory mechanisms underscores the importance of butyrate in maintaining a balanced immune system within the gut.

Regulation of Gene Expression through Histone Deacetylase (HDAC) Inhibition

A key mechanism through which butyrate exerts many of its biological effects is by acting as a histone deacetylase (HDAC) inhibitor. nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. mdpi.com By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation, which loosens the chromatin structure and allows for the transcription of various genes. nih.govmdpi.com

Butyrate is known to inhibit class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) and some class IIa HDACs. nih.gov This inhibition of HDAC activity affects the expression of a subset of genes, estimated to be around 2% of mammalian genes. mdpi.com The genes regulated by butyrate through HDAC inhibition are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.commdpi.com For example, the anti-proliferative effect of butyrate in cancer cells is largely attributed to its HDAC inhibitory activity, which leads to the expression of cell cycle inhibitors like p21. mdpi.com

The role of butyrate as an HDAC inhibitor also underlies its anti-inflammatory properties by suppressing the expression of inflammatory genes. The epigenetic regulation by butyrate through HDAC inhibition highlights its significant role as a crucial signaling molecule that links gut microbial metabolism to host gene expression and cellular health. plos.org

Influence on Energy Metabolism and Gut Homeostasis

Butyrate plays a central role in energy metabolism and the maintenance of gut homeostasis. It is the preferred energy source for the cells lining the colon, known as colonocytes, providing them with a significant portion of their energy requirements. nih.gov This utilization of butyrate by colonocytes is crucial for maintaining the health and integrity of the intestinal lining.

Beyond its role as an energy substrate, butyrate influences systemic energy metabolism. It can activate AMP-activated protein kinase (AMPK), a master regulator of energy metabolism, which in turn promotes fat oxidation and glucose uptake while reducing lipid synthesis. This suggests that butyrate can contribute to improved metabolic health and may help prevent conditions like diet-induced obesity and insulin (B600854) resistance.

In terms of gut homeostasis, butyrate strengthens the gut barrier function. It achieves this by promoting the expression of tight junction proteins, which are essential for maintaining the integrity of the intestinal wall. A strong gut barrier prevents the leakage of harmful substances from the gut into the bloodstream. Butyrate also promotes the production of mucus and antimicrobial peptides, further contributing to a healthy gut environment. Through its influence on immune cells and the gut barrier, butyrate helps to create a balanced and resilient gut ecosystem. plos.orgmdpi.com

Toxicological Assessments and Environmental Research on Heptyl Butyrate

Ecotoxicological Studies and Environmental Fate Modeling

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have determined that the specific use pattern of heptyl butyrate (B1204436)—as a low-concentration attractant enclosed in traps—results in minimal exposure to the wider environment. epa.govregulations.gov This low exposure potential is a cornerstone of its environmental risk assessment. regulations.gov

Environmental Transport, Persistence, and Degradation Pathways

The environmental fate of heptyl butyrate is largely defined by its natural occurrence and its application method. As a naturally occurring ester found in fruits like apples and plums, it is part of the natural environment. wikipedia.orgacs.org

Transport and Persistence: Significant environmental transport is not anticipated due to its use in traps at very low application rates. epa.gov This containment minimizes its release into soil, water, or air, thereby limiting its mobility. regulations.gov One safety data sheet indicates that no data is available on its bioaccumulative potential, while another notes that its degradability is unknown. synerzine.com However, the EPA's assessment concluded that all environmental fate data requirements were met through waiver rationales, predicated on the lack of significant exposure. regulations.gov

Advanced Toxicological Research Methodologies

To assess the potential hazards of this compound to humans, researchers and regulatory bodies have employed modern toxicological methods that reduce reliance on traditional animal testing. These include in vitro models and computational approaches like Structure-Activity Relationship (SAR) analysis.

Application of In Vitro Models for Predicting Dermal and Ocular Irritation

In vitro methods, particularly those using reconstructed human epidermis (RhE) models, have been central to characterizing the skin irritation potential of this compound. These advanced models, such as EpiDerm™, EpiSkin™, and SkinEthic™ RHE, mimic the biochemical and physiological properties of human skin. scantox.comeurofins.comjacvam.go.jp

An OECD study that used in vivo data to validate an in vitro skin irritation test method assigned this compound an in vivo irritation score of 1.7, corresponding to a "Mild Irritant". regulations.govjacvam.go.jp This classification places it in the optional UN GHS Category 3, which is not a classification required under EU CLP regulations. jacvam.go.jp The EPA, referencing this and similar data, classified this compound as a mild (Category III) dermal irritant. regulations.gov For ocular irritation, some potential is noted, and the EPA has classified it under Toxicity Category IV for primary eye irritation based on available data. regulations.govepa.gov

The following table presents findings from various in vitro skin irritation test models for this compound.

Test/ModelIn Vivo Draize ScoreIn Vitro Result/ClassificationSource(s)
OECD Validation Study (EpiSkin™) 1.7No Category (Optional Category 3: Mild Irritant) regulations.govjacvam.go.jp
Scantox Proficiency (OECD 439) 1.7No Classification scantox.com
Eurofins Human Skin Model (EpiDerm™ / SkinEthic™ RHE) N/ANo Category eurofins.com
Chemskin DB (KeraSkin™) 1.7NC (No Category) nih.gov

Structure-Activity Relationship (SAR) Approaches in Hazard Identification

Structure-Activity Relationship (SAR) is a computational toxicology method used to predict the biological activity of a substance based on the known activities of structurally similar compounds. ljmu.ac.ukresearchgate.net This approach was specifically used by the EPA in the hazard assessment of this compound. regulations.gov

To determine its potential for dermal irritation, the Agency evaluated data from six other chemicals with structures similar to this compound, specifically other simple esters. regulations.gov Based on the irritation data from these surrogate compounds, the EPA concluded that this compound could be classified as a mild dermal irritant (Category III). regulations.gov This use of SAR provided a reliable hazard characterization without the need for new animal testing, aligning with modern efforts to reduce and refine toxicological assessments. ljmu.ac.uk

Investigation of Endocrine Disruptor Potential and Screening Methodologies

The potential for chemicals to act as endocrine disruptors is a key area of modern toxicological concern. toxminds.com Under the Federal Food, Drug, and Cosmetic Act (FFDCA), the EPA is required to screen pesticide active ingredients for any potential to affect the estrogen, androgen, or thyroid hormone systems through its Endocrine Disruptor Screening Program (EDSP). epa.govregulations.gov

This compound is subject to the requirements of the EDSP. regulations.gov However, as of the EPA's 2022 interim registration review, no specific endocrine-related concerns have been identified. regulations.gov A comprehensive literature search conducted by the EPA for this review, using specific keywords such as "androgenic," "estrogenic," "thyroid," and "endocrine disruptor," yielded no results relevant to the toxicity or endocrine effects of this compound on non-target organisms. regulations.gov While the agency notes that this compound may be subjected to further screening protocols as they are developed and validated, there is currently no evidence to suggest it has endocrine-disrupting properties. epa.gov The process for such an investigation would follow established frameworks for testing and assessing potential endocrine disruptors. toxminds.comeuropa.eu

Structure Activity Relationship Sar Studies and Computational Chemistry

Correlating Chemical Structure with Biological Activity

The relationship between the molecular structure of heptyl butyrate (B1204436) and its ability to attract insects is a key area of research. This involves systematic modifications of its chemical structure and observing the resulting changes in biological response.

Heptyl butyrate is a known attractant for various species of social wasps, including yellowjackets. researchgate.netnih.gov Research has demonstrated that the length of the alkyl chain in butyrate esters plays a crucial role in their efficacy as attractants.

In field studies conducted in New Zealand beech forests, a series of straight-chain butyrates, from methyl to decyl butyrate, were tested for their ability to attract social wasps. researchgate.net The results indicated that peak biological activity was observed with butyrates possessing intermediate-length alkyl chains. Specifically, hexyl butyrate, this compound, octyl butyrate, and nonyl butyrate were found to attract significantly higher numbers of wasps compared to a non-baited trap. researchgate.net This suggests that the seven-carbon alkyl chain of this compound is within the optimal range for eliciting a strong attractive response in these insects.

Electroantennogram (EAG) studies have further corroborated these findings by showing that the olfactory receptor neurons of the common wasp, Vespula vulgaris, respond to various aliphatic butyrates. researchgate.net This indicates a physiological basis for the observed behavioral attraction. The volatility of these compounds is also a critical factor, as they must be released into the air to reach the insect's antennae. unl.edu The chain length of the alkyl group influences this volatility, with excessively long chains potentially reducing the compound's dispersal and, consequently, its effectiveness as a long-range attractant.

Table 1: Attraction of Social Wasps to Butyrate Esters

Compound Alkyl Chain Length Wasp Attraction Level
Methyl Butyrate 1 Low
Ethyl Butyrate 2 Low
Propyl Butyrate 3 Moderate
Butyl Butyrate 4 Moderate
Pentyl Butyrate 5 High
Hexyl Butyrate 6 Peak
This compound 7 Peak
Octyl Butyrate 8 Peak
Nonyl Butyrate 9 Peak
Decyl Butyrate 10 High

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, identifying the key pharmacophoric features that interact with insect olfactory receptors is essential for understanding its mechanism of action.

While specific receptor binding sites for this compound in wasps have not been fully elucidated in the provided context, general principles of ligand-receptor interactions can be applied. The ester functional group, with its carbonyl oxygen and ester oxygen, is a key feature that can participate in hydrogen bonding or dipole-dipole interactions with amino acid residues in the receptor's binding pocket. acs.org The hydrophobic alkyl chain is also a critical component, likely interacting with nonpolar regions of the receptor.

Studies on other structurally related compounds and their interactions with G-protein coupled receptors (GPCRs), which include many olfactory receptors, highlight the importance of both hydrophilic and hydrophobic interactions in ligand binding. acs.orguab.cat The length and shape of the alkyl chain can significantly influence how the ligand fits into the binding pocket and the strength of the resulting van der Waals interactions.

Elucidating the Influence of Alkyl Chain Length on Insect Attractant Properties

Molecular Modeling and Computational Approaches

Computational chemistry offers powerful in silico methods to investigate the interactions between small molecules like this compound and their biological targets. These approaches can predict binding affinities and conformations, and even guide the design of new, more potent analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govkcl.ac.uk In the absence of a crystallized structure of a wasp olfactory receptor with this compound bound, homology modeling can be used to build a model of the receptor based on the known structures of related proteins.

Docking simulations can then be performed to place the this compound molecule into the predicted binding site of the receptor model. These simulations calculate the binding energy for different conformations, with the most favorable binding mode being the one with the lowest energy. kcl.ac.uk These models can reveal specific amino acid residues that are likely to interact with the this compound molecule. For instance, the carbonyl oxygen of the ester group might form a hydrogen bond with a polar amino acid like tyrosine, while the heptyl chain could be stabilized by hydrophobic interactions with residues such as leucine (B10760876) or valine. acs.orgresearchgate.net

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the dynamic stability of the ligand-receptor interaction over time. nih.govresearchgate.net These simulations model the movement of atoms in the system, offering a more realistic representation of the binding event.

The insights gained from SAR studies and molecular modeling can be used to design novel analogues of this compound with potentially enhanced insect attractant properties. In silico design involves modifying the structure of this compound on a computer and then using computational methods to predict the activity of the new compounds. google.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net By defining a pharmacophore based on the key features of this compound, researchers can screen virtual libraries for molecules that match this pharmacophore. These "hits" can then be synthesized and tested experimentally, streamlining the discovery process for new and improved insect attractants.

For example, modifications to the alkyl chain length or the introduction of other functional groups could be explored virtually to predict their impact on binding affinity and volatility. mdpi.com This computational pre-screening can save significant time and resources compared to synthesizing and testing a large number of compounds in the lab.

Advanced Analytical and Bioanalytical Methodologies for Heptyl Butyrate

Qualitative and Quantitative Analysis in Complex Biological Matrices

The analysis of heptyl butyrate (B1204436) in biological samples, such as insect tissues, plant volatiles, or environmental media, presents a unique set of challenges due to the complexity of the matrix and the often low concentrations of the analyte. Effective analytical methods must be sensitive, selective, and robust to provide accurate qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of volatile and semi-volatile compounds like heptyl butyrate in intricate biological matrices. researchgate.netnih.gov This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is introduced into the GC system, where it is vaporized and separated into its individual components as it travels through a capillary column. mdpi.comcabidigitallibrary.org The retention time, the time it takes for a specific compound to exit the column, provides the first level of identification. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, allows for highly confident identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). cabidigitallibrary.orgnist.gov

For quantitative analysis, a calibration curve is often generated using certified reference standards of this compound. This allows for the precise determination of the compound's concentration in the sample. The use of an internal standard, a compound with similar chemical properties added to the sample in a known amount, can help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. conicet.gov.ar In studies of insect pheromones, for instance, dodecane (B42187) has been utilized as an internal standard for the quantification of this compound. conicet.gov.ar

Table 1: GC-MS Parameters for this compound Analysis

ParameterTypical Value/ConditionSource
Column Type Fused silica (B1680970) capillary column (e.g., HP-5MS, BPX5) mdpi.comcabidigitallibrary.org
Carrier Gas Helium mdpi.comcabidigitallibrary.org
Injection Mode Splitless cabidigitallibrary.orgconicet.gov.ar
Ionization Energy 70 eV mdpi.comnih.gov
Mass Scan Range m/z 40-650 cabidigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. ¹H NMR provides information about the different types of protons in the molecule and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms present. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the heptyl chain and the butyrate moiety, with their chemical shifts and splitting patterns providing definitive proof of the ester structure. modgraph.co.uk For instance, a characteristic signal around δ 4.05 ppm in the ¹H NMR spectrum is indicative of the protons on the carbon adjacent to the ester oxygen.

NMR is particularly valuable for confirming the identity of a synthesized standard of this compound before its use in quantitative studies or bioassays. It ensures that the standard is pure and has the correct chemical structure.

Headspace Volatile Analysis for Emission Studies

Headspace analysis is a specialized sampling technique used to analyze volatile organic compounds (VOCs) emitted from a sample without the need for solvent extraction. mdpi.comnih.gov This method is particularly well-suited for studying the release of this compound from biological sources, such as insects or fruits. conicet.gov.aracs.org

In static headspace analysis, the sample is placed in a sealed vial and allowed to equilibrate at a specific temperature, allowing the volatile compounds to partition into the gas phase (the headspace) above the sample. nih.gov A portion of this headspace gas is then injected into the GC-MS for analysis. mdpi.com Dynamic headspace analysis, also known as purge-and-trap, involves passing a continuous flow of an inert gas through the sample to sweep the volatiles onto a sorbent trap, which is then heated to release the compounds into the GC-MS.

Headspace analysis has been instrumental in demonstrating that this compound is emitted by certain insect species, such as the German wasp (Vespula germanica). conicet.gov.arresearchgate.netresearchgate.net Studies have quantified the emission rate of this compound from live wasps, providing crucial data for understanding its role as a potential pheromone. conicet.gov.arresearchgate.net For example, research has shown that live V. germanica workers emit this compound at an average rate of 1.4 ± 0.2 ng per hour from a sample of six workers. conicet.gov.arresearchgate.net

Development of Analytical Standards and Reference Materials

The accuracy and reliability of any quantitative analysis heavily depend on the availability of high-purity analytical standards and reference materials. For this compound, this involves the synthesis and rigorous characterization of the compound to ensure its identity and purity.

The synthesis of this compound is typically achieved through the Fischer esterification of heptanol (B41253) and butyric acid, often catalyzed by a strong acid like sulfuric acid. Following synthesis, purification is carried out using techniques such as fractional distillation or column chromatography to remove any unreacted starting materials or byproducts.

The purity of the synthesized this compound is then assessed using analytical techniques like GC-MS. Structural confirmation is unequivocally established using NMR spectroscopy, as detailed in the previous section. Commercially available analytical standards for this compound typically have a purity of ≥98%. These standards are crucial for creating calibration curves for quantitative analysis and for use as a positive control in various bioassays. Organizations like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provide specifications for food-grade this compound, which can also serve as a benchmark for quality. fao.orgthegoodscentscompany.com

Future Research Directions and Emerging Applications

Development of Next-Generation Pest Management Strategies Based on Semiochemicals

Heptyl butyrate (B1204436) is a well-established attractant for several species of social wasps, including yellowjackets. nih.govaensiweb.net This attraction is believed to be linked to food-finding or prey-finding behaviors. nih.gov Commercial lures for trapping these pestiferous wasps often contain heptyl butyrate, sometimes in combination with other chemicals like acetic acid and 2-methyl-1-butanol. nih.gov Research has demonstrated that traps containing this compound are significantly more effective at capturing various yellowjacket species compared to control traps. epa.gov

The efficacy of this compound as a wasp attractant has been the subject of numerous studies. Field trials have shown that increasing the release rate of this compound can lead to a higher number of captured wasps. aensiweb.net For instance, one study found that increasing the release from a dispenser to 2.3 milligrams per hour increased the number of German yellowjacket wasps attracted to the traps. aensiweb.net Further research has explored the optimal concentrations and formulations for use in traps. nih.gov

Beyond wasps, recent studies have indicated the potential of this compound as an attractant for other insect pests. For example, it has been identified as a novel plant-derived attractant for Acromyrmex lobicornis leaf-cutting ants. researchgate.net In field experiments, a 1% solution of this compound attracted 92% more ants than the control and was as effective as orange pulp, a commonly used attractant. researchgate.net This suggests that this compound could be a valuable addition to toxic baits for managing this agricultural and forestry pest. researchgate.net

Future research in this area will likely focus on:

Identifying new target pests: Screening this compound against a wider range of agricultural and public health pests.

Synergistic combinations: Investigating the enhanced attractive power of this compound when combined with other semiochemicals.

Optimized delivery systems: Developing controlled-release formulations to improve the longevity and effectiveness of lures in various environmental conditions. nih.gov

Behavioral studies: Delving deeper into the specific behaviors elicited by this compound in target insects to refine its application in pest management strategies. researchgate.net

Exploration of Pharmacological and Therapeutic Applications of Butyrate Esters (building on butyrate moiety research)

The therapeutic potential of butyrate, a short-chain fatty acid, is a subject of intense scientific scrutiny. Butyrate is known to have anti-inflammatory properties and plays a crucial role in gut health. unl.eduwikipedia.org However, its direct use as a therapeutic agent is hampered by its unpleasant odor and rapid metabolism. taylorandfrancis.comnih.gov Butyrate esters, such as this compound, offer a promising solution by acting as prodrugs, which release butyrate upon hydrolysis in the body. taylorandfrancis.comjournalofexerciseandnutrition.com

Research into butyrate esters has shown several potential benefits:

Improved Bioavailability: Esters like tributyrin (B1683025) have been designed to overcome the palatability issues of butyrate and may offer more favorable pharmacokinetic properties. taylorandfrancis.com Studies in animal models suggest that butyrate covalently bound to triglycerides has an extended breakdown, allowing it to reach more distal parts of the intestine. journalofexerciseandnutrition.com

Gut Health: Butyrate is a primary energy source for colonocytes and is involved in maintaining intestinal barrier function. nih.govjournalofexerciseandnutrition.com Supplementation with butyrate esters could therefore support gut health and potentially aid in the management of inflammatory bowel diseases. unl.edugoogle.com

Metabolic Disorders: Animal studies indicate that butyrate can positively affect adipose tissue metabolism, improve insulin (B600854) sensitivity, and help control body weight. nih.gov This suggests a potential role for butyrate esters in combating obesity and related metabolic disorders. nih.govfrontiersin.orgnih.gov

Cancer Therapy: Butyrate has demonstrated the ability to inhibit the growth of colonic tumor cells while promoting the proliferation of healthy colonic epithelial cells, a phenomenon known as the "butyrate paradox". wikipedia.org This dual action makes butyrate esters an interesting area of research for colorectal cancer prevention and therapy.

Future research will likely focus on:

Clinical Trials: More human studies are needed to fully understand the metabolism, efficacy, and safety of various butyrate esters for different therapeutic applications. journalofexerciseandnutrition.comresearchgate.net

Targeted Delivery: Developing novel delivery systems, such as encapsulation or conjugation to carrier molecules, to ensure butyrate is released at its site of action in the colon. unl.edubiorxiv.org

Mechanism of Action: Further elucidating the molecular mechanisms by which butyrate and its esters exert their therapeutic effects. ontosight.ai

Novel Synthetic Routes via Green Chemistry Principles

The traditional synthesis of esters like this compound often involves esterification reactions using strong, corrosive acids as catalysts, which can lead to environmental pollution. jetir.org In line with the principles of green chemistry, researchers are actively exploring more sustainable and environmentally friendly synthetic methods.

Several promising green approaches for ester synthesis have been investigated:

Solid Acid Catalysts: The use of solid acid catalysts, such as Amberlyst 15, offers a recyclable and less corrosive alternative to traditional liquid acids. jetir.org This method has been shown to achieve high conversion rates and is considered more energy-efficient. jetir.org

Enzymatic Catalysis: Lipases are being explored as biocatalysts for ester synthesis. rsc.orguminho.pt These enzymatic methods are highly selective and operate under mild conditions, reducing energy consumption and byproduct formation.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of this compound, leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netmdpi.com This method can also be more energy-efficient.

Solvent-Free and Greener Solvents: Research is being conducted on performing esterification reactions in solvent-free conditions or using greener solvents like acetonitrile (B52724) to reduce hazardous waste. uminho.ptjove.com

Non-Catalytic Methods: Innovative approaches, such as using an audio frequency electric field instead of a catalyst, are being explored for the synthesis of aliphatic esters. mdpi.com

Future research in this domain will likely concentrate on:

Catalyst Development: Designing more efficient, robust, and recyclable catalysts, including novel nanocatalysts. researchgate.net

Process Optimization: Further optimizing reaction conditions for green synthetic methods to maximize yield and minimize environmental impact.

Flow Chemistry: Developing continuous flow synthesis processes for esters, which can offer better control, safety, and scalability compared to batch processes. rsc.org

Integration of Omics Technologies in Understanding Biological Interactions

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for gaining a comprehensive understanding of the biological interactions of chemical compounds like this compound. researchgate.netacs.org These high-throughput techniques can reveal detailed information about how an organism responds to a chemical at the molecular level. acs.orgnih.gov

In the context of this compound, omics can be applied to:

Pest Management: Identify the specific olfactory receptors and neural pathways in insects that are activated by this compound, providing insights for designing more effective attractants. researchgate.net

Pharmacology: Elucidate the metabolic pathways of this compound and its metabolites in the body, and identify the genes and proteins that are modulated by butyrate, helping to uncover its therapeutic mechanisms. nih.gov

Ecotoxicology: Assess the potential environmental impact of this compound by studying its effects on the gene expression and protein profiles of non-target organisms. acs.org

Microbiome Research: Investigate how butyrate esters influence the composition and metabolic activity of the gut microbiota, which is crucial for understanding their effects on health. nih.govresearchgate.net

The integration of multi-omics data can provide a more holistic view of the biological system's response to this compound. researchgate.netmdpi.com This systems biology approach can help to connect molecular changes to physiological outcomes, leading to a more predictive understanding of the compound's effects. nih.gov

Future research directions include:

Developing Omics-Based Biomarkers: Identifying specific molecular signatures that can be used as biomarkers for exposure to or the effects of this compound. researchgate.net

Comparative Omics: Using omics to compare the responses of different species to this compound, which can aid in risk assessment and the development of species-specific pest control strategies. oup.com

Functional Genomics: Employing techniques like CRISPR-Cas9 to validate the function of genes identified through omics studies in the response to this compound.

Interdisciplinary Research at the Interface of Chemical Ecology, Biochemistry, and Material Science

The future of this compound research lies in fostering collaboration across diverse scientific disciplines. The intersection of chemical ecology, biochemistry, and material science presents exciting opportunities for innovation.

Chemical Ecology and Biochemistry: Understanding the biosynthesis of this compound in plants and its role as a semiochemical in insect communication requires a combined approach from chemical ecology and biochemistry. researchgate.netresearchgate.net This knowledge can be leveraged to develop novel and sustainable pest management strategies.

Biochemistry and Material Science: The development of advanced drug delivery systems for butyrate esters is a prime example of the synergy between biochemistry and material science. biorxiv.orgeastman.com Designing biocompatible and biodegradable materials for encapsulating and controlling the release of these therapeutic compounds is a key area of research. eastman.com

Chemical Ecology and Material Science: The creation of more effective and durable lures for insect traps involves principles of material science to control the release rate and stability of this compound under various environmental conditions. nih.gov

Future interdisciplinary research will be crucial for:

Bio-inspired Materials: Designing novel materials inspired by the natural systems in which this compound plays a role.

Smart Delivery Systems: Creating "smart" materials that release this compound in response to specific environmental cues or biological triggers.

Sustainable Technologies: Developing integrated solutions for pest management and human health that are both effective and environmentally benign.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing heptyl butyrate in laboratory settings?

this compound is synthesized via esterification of heptanol and butyric acid, typically catalyzed by sulfuric acid or enzymatic methods. Post-synthesis purification involves fractional distillation or column chromatography. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via proton and carbon-13 shifts (e.g., δ 4.05 ppm for ester carbonyl) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of byproducts .
  • Infrared Spectroscopy (IR) : To validate ester functional groups (C=O stretch at ~1740 cm⁻¹).
    Reference standardized protocols from the Beilstein Journal of Organic Chemistry for reproducibility .

Q. What analytical methods are validated for quantifying this compound in ecological field samples?

  • Solid-Phase Microextraction (SPME) coupled with GC-MS is optimal for trace-level detection in air or insect traps .
  • Calibration curves using synthetic this compound standards (0.1–100 ppm range) ensure accuracy.
  • Internal standards (e.g., deuterated esters) correct for matrix effects in complex biological samples .

Q. How do researchers validate the ecological specificity of this compound as a yellowjacket attractant?

  • Field trials : Compare trap catches using this compound versus control lures (e.g., isoamyl acetate) across seasons .
  • Behavioral assays : Olfactometers or wind tunnels quantify insect response thresholds .
  • Species identification : Morphological keys or DNA barcoding to confirm Vespula spp. specificity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s species-specific attraction in Vespula germanica?

Hypothesized mechanisms involve olfactory receptor binding. Methodologies include:

  • Electrophysiological recordings : Single-sensillum recordings from antennae to map receptor neuron responses .
  • CRISPR-Cas9 knockout studies : Target candidate odorant receptor genes (e.g., Orco) to assess functional loss .
  • Molecular docking simulations : Predict binding affinities between this compound and insect olfactory proteins .

Q. How can controlled-release dispensers optimize this compound’s efficacy in pest management?

  • Zero-order release kinetics : Vial dispensers with 6–33 mm lid apertures sustain ~0.42–3.3 mg/hr release rates for 4+ weeks .
  • Environmental factors : Test humidity and temperature effects on vapor pressure and degradation rates.
  • Field durability : Compare cotton ball dispensers (rapid depletion) versus polymer-based slow-release systems .

Q. What statistical models resolve contradictions in this compound’s attraction efficacy across studies?

  • Meta-analysis : Pool data from studies with standardized variables (e.g., trap density, weather conditions) .
  • Mixed-effects models : Account for random variables like seasonal variations or interspecies competition .
  • Dose-response curves : Quantify ED₅₀ (effective dose for 50% attraction) to compare studies .

Q. How does this compound interact with non-target arthropod species in ecosystems?

  • Community-level impact assessments : Use pitfall traps and metabarcoding to monitor non-target insect exposure .
  • Trophic cascade studies : Evaluate predator-prey dynamics post-heptyl butyrate application (e.g., spider populations) .

Key Methodological Guidelines

  • Reproducibility : Document synthesis and analysis steps per Beilstein Journal standards .
  • Ethical compliance : Adhere to EPA pesticide regulations (40 CFR § 152) for field trials .
  • Data transparency : Archive raw spectra and trapping data in repositories like Dryad or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.